molecular formula C27H24O3 B11995131 3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one

3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one

Cat. No.: B11995131
M. Wt: 396.5 g/mol
InChI Key: YYXQRZRZWZNSOO-NTEUORMPSA-N
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Description

3-Benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Coumarins are bicyclic aromatic compounds characterized by a benzopyrone core, and modifications at positions 3, 4, 7, and 8 significantly influence their physicochemical and biological properties. This compound features:

  • Methyl groups at positions 4 and 8, contributing to steric effects and metabolic stability.

Its molecular formula is C₂₇H₂₄O₃ (calculated molecular weight: 396.5 g/mol).

Properties

Molecular Formula

C27H24O3

Molecular Weight

396.5 g/mol

IUPAC Name

3-benzyl-4,8-dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C27H24O3/c1-19-23-15-16-25(29-17-9-14-21-10-5-3-6-11-21)20(2)26(23)30-27(28)24(19)18-22-12-7-4-8-13-22/h3-16H,17-18H2,1-2H3/b14-9+

InChI Key

YYXQRZRZWZNSOO-NTEUORMPSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl groups can be added through methylation reactions using methyl iodide and a base like potassium carbonate.

    Etherification: The phenylpropenyl ether group can be introduced through an etherification reaction using the appropriate phenylpropenyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Green chemistry principles, such as using environmentally friendly solvents and catalysts, could also be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with aluminum chloride for Friedel-Crafts alkylation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various substituents depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to 3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one exhibit potent antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mechanism often involves the modulation of signaling pathways associated with oxidative stress response .

Anti-inflammatory Effects
Studies have shown that derivatives of this compound possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and asthma .

Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. This activity is particularly noted in certain types of leukemia and solid tumors .

Fragrance Formulation

Perfume Industry Applications
this compound is utilized in the formulation of fragrances due to its pleasant aromatic profile. It can be combined with other scent compounds to create complex fragrance compositions that are both stable and appealing. The compound's ability to maintain color stability in perfume formulations enhances its desirability in the cosmetic industry .

Agricultural Science

Pesticidal Properties
Research has demonstrated that derivatives of this compound exhibit insecticidal properties. They can disrupt the life cycle of pests by interfering with their hormonal systems or by acting as feeding deterrents. This application is particularly valuable in organic farming, where chemical pesticides are restricted .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
Fragrance FormulationPerfume compositionsEnhances olfactory appeal and stability
Agricultural ScienceInsecticideDisrupts hormonal systems in pests

Case Studies

  • Antioxidant Activity Study
    A study published in a peer-reviewed journal evaluated the antioxidant capacity of various flavonoids similar to this compound. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Fragrance Stability Research
    In a comparative study on fragrance stability, researchers tested several compounds including this compound. The findings revealed that this compound maintained its aromatic profile over extended periods compared to other commonly used fragrance ingredients.
  • Insecticidal Efficacy Trial
    A field trial assessed the insecticidal properties of a formulation containing derivatives of this compound against aphid populations. The results showed a significant decrease in pest numbers, demonstrating its potential as an eco-friendly pest control agent.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Evidence Source
3-Ethyl-4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one Ethyl (3), methyl (4,8), keto-aryloxy (7) 350.4 Enhanced solubility due to keto group
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one Benzylidene-3-oxobutoxy (7), methyl (4) 358.4 Conformational flexibility; crystallographic variability
4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one Trimethoxybenzyloxy (7), methyl (4) 356.3 Antimalarial activity (Plasmodium)
Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one) Prenyl (side chain), hydroxyl (7) 322.4 Aβ42 aggregation inhibition (neuroprotective)
Target Compound Benzyl (3), methyl (4,8), propenyloxy (7) 396.5 Hypothesized enhanced binding affinity N/A

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The propenyloxy group in the target compound introduces a rigid, planar structure compared to the flexible trimethoxybenzyloxy group in the antimalarial derivative . This rigidity may favor interactions with enzymes or receptors requiring precise spatial alignment.
  • The benzyl group at position 3 differentiates it from neobavaisoflavone , which has a hydroxylated prenyl side chain. While neobavaisoflavone inhibits Aβ42 aggregation , the target compound’s benzyl group could shift activity toward targets like kinases or proteases.

Physicochemical Properties :

  • The ethyl and keto substituents in ’s analogue improve solubility compared to the target compound’s benzyl and propenyloxy groups, which likely increase logP (lipophilicity) .
  • The crystallographic variability observed in ’s compound highlights how substituent orientation (e.g., propenyloxy vs. benzylidene) impacts solid-state packing, which influences melting points and formulation stability .

Synthetic Accessibility: The solvent-free synthesis of Schiff bases in suggests that similar methods (e.g., mechanochemical grinding) could be adapted for preparing the target compound’s propenyloxy substituent .

Biological Activity

3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one, a synthetic compound with a complex structure, belongs to the class of flavonoids. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Chromenone backbone
  • Substituents :
    • Benzyl group at position 3
    • Dimethyl groups at positions 4 and 8
    • A propenyl ether at position 7

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing a range of pharmacological effects.

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties. The presence of hydroxyl groups in the chromenone structure enhances its ability to scavenge free radicals. A study demonstrated that derivatives with similar structures showed improved antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anticancer Properties

Several studies have suggested that flavonoids possess anticancer properties through various mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented, suggesting its potential in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing oxidative stress.
  • Signal Transduction Modulation : The compound may modulate signaling pathways involved in apoptosis and inflammation, such as the NF-kB pathway.
  • Gene Expression Regulation : It can influence the expression of genes related to cell survival and apoptosis.

Research Findings and Case Studies

StudyFindings
Demonstrated significant antioxidant activity comparable to ascorbic acid.
Induced apoptosis in breast cancer cell lines via mitochondrial pathways.
Showed G1 phase arrest in colon cancer cells, reducing proliferation rates.
Inhibited TNF-alpha and IL-6 production in macrophages, suggesting anti-inflammatory potential.

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one be optimized for reproducibility?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using stepwise protocols. For example, describes ethanol as a solvent with sodium hydroxide and hydrogen peroxide for chromenone synthesis. Reflux conditions and stoichiometric ratios of reagents (e.g., 3:1 NaOH:substrate) are critical for yield improvement . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, as seen in coumarin derivative syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry. highlights 1H^1H-NMR for confirming substituents (e.g., benzyl protons at δ 4.8–5.2 ppm) and IR for carbonyl (C=O) stretches near 1700 cm1^{-1}. High-resolution MS (e.g., ESI-TOF) resolves molecular ion peaks and fragmentation patterns .

Q. How to assess the compound’s preliminary biological activity?

  • Methodological Answer : Conduct antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. outlines minimum inhibitory concentration (MIC) testing for chromenone derivatives, using ciprofloxacin as a positive control. Structure-activity correlations can prioritize substituents like the (2E)-3-phenylpropenyl group for further study .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar chromenones?

  • Methodological Answer : Perform meta-analysis of existing data, focusing on substituent effects. For example, shows that 7-alkoxy groups enhance antimicrobial activity, while bulky substituents (e.g., benzyl) may reduce solubility. Use multivariate regression to correlate logP, steric parameters, and bioactivity .

Q. How to design multi-step syntheses for derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, amino) via nucleophilic substitution or click chemistry. demonstrates iodinated intermediates for coupling reactions (e.g., 5-iodopentyloxy derivatives). Pharmacokinetic optimization may involve in vitro metabolic stability assays (e.g., liver microsomes) .

Q. What computational methods predict the compound’s reactivity or binding modes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial gyrase) identifies key interactions. validates DFT for correlation energy analysis in similar heterocycles .

Q. How to address spectral overlap in NMR analysis of complex derivatives?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, employs 13C^{13}C-NMR to distinguish quaternary carbons in benzyl-substituted chromenones. Deuterated solvents (e.g., DMSO-d6_6) and variable-temperature NMR improve resolution .

Q. What synthetic challenges arise from stereochemical control in the (2E)-3-phenylpropenyl group?

  • Methodological Answer : Ensure stereoselective Wittig or Horner-Wadsworth-Emmons reactions for E-configuration. specifies (2E,5E)-diene synthesis using palladium catalysts. Monitor reaction progress via 1H^1H-NMR (vinyl proton coupling constants: J = 12–16 Hz for trans) .

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